![molecular formula C17H15NO3 B5910671 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime](/img/structure/B5910671.png)
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied due to its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are responsible for the excitatory response. This blockade of the ion channel reduces the excitotoxicity caused by excessive glutamate release and protects neurons from damage.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to protect neurons from damage caused by ischemia and stroke. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor subtype, making it an excellent tool for investigating the role of glutamate receptors in neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime. One area of interest is the development of more potent and selective AMPA receptor antagonists with fewer side effects. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the potential therapeutic applications of 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime in humans, including its safety and efficacy in clinical trials.
Synthesis Methods
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime can be synthesized by the reaction of 2,5-dimethyl-1,4-benzoquinone with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime as a yellow crystalline powder.
Scientific Research Applications
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been widely used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release, which is a common feature of many neurological disorders. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.
properties
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-11-16(19)13(2)10-15(12)18-21-17(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+,18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPFXXSBQHXNP-QZCFRGDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)/C=C/C2=CC=CC=C2)/C(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.